molecular formula C11H15NO2S B13180868 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13180868
M. Wt: 225.31 g/mol
InChI Key: PFFXYIPNZQFDOR-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with 3-(hydroxymethyl)piperidine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 5-[3-(Carboxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde.

    Reduction: Formation of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)thiophene-2-carbaldehyde: Similar structure but lacks the piperidine ring.

    3-(Hydroxymethyl)piperidine: Contains the piperidine ring with a hydroxymethyl group but lacks the thiophene ring.

Uniqueness

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2

InChI Key

PFFXYIPNZQFDOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

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